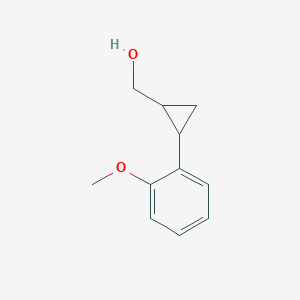

(2-(2-Methoxyphenyl)cyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(2-Méthoxyphényl)cyclopropyl)méthanol est un composé organique qui présente un groupe cyclopropyle lié à une fraction méthanol, avec un substituant méthoxyphényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2-(2-méthoxyphényl)cyclopropyl)méthanol implique généralement la cyclopropanation d'un précurseur approprié. Une méthode courante est la réaction du bromure de 2-méthoxyphénylmagnésium avec le cyclopropylcarbinol dans des conditions contrôlées. La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires .

Méthodes de production industrielle

La production industrielle du (2-(2-méthoxyphényl)cyclopropyl)méthanol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de catalyseurs à lit fixe, tels que le cobalt ou le nickel, peut faciliter l'hydrogénation du cyclopropane carboxaldéhyde en phase gazeuse ou liquide .

Analyse Des Réactions Chimiques

Types de réactions

(2-(2-Méthoxyphényl)cyclopropyl)méthanol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone ou l'aldéhyde correspondante.

Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cyclopropylcétones, tandis que la réduction peut produire divers dérivés d'alcool .

Applications De Recherche Scientifique

(2-(2-Méthoxyphényl)cyclopropyl)méthanol a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Le composé peut être utilisé pour étudier les effets des groupes cyclopropyle sur les systèmes biologiques.

Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés

Mécanisme d'action

Le mécanisme d'action du (2-(2-méthoxyphényl)cyclopropyl)méthanol implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyclopropyle peut agir comme un bioisostère, imitant le comportement d'autres groupes fonctionnels dans les systèmes biologiques. Cela peut conduire à la modulation de diverses voies, notamment l'inhibition enzymatique et la liaison des récepteurs .

Mécanisme D'action

The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This can lead to the modulation of various pathways, including enzyme inhibition and receptor binding .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclopropylméthanol : Un analogue plus simple présentant des caractéristiques structurelles similaires, mais sans le groupe méthoxyphényle.

(2-Méthoxyphényl)méthanol : Contient le groupe méthoxyphényle, mais manque de la fraction cyclopropyle.

Spirocyclopropanes : Composés présentant une structure spirocyclique qui comprend un cycle cyclopropane

Unicité

(2-(2-Méthoxyphényl)cyclopropyl)méthanol est unique en raison de la combinaison des groupes cyclopropyle et méthoxyphényle, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

(2-(2-Methoxyphenyl)cyclopropyl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group and the cyclopropane structure suggests potential for:

- Hydrogen bonding with biological macromolecules.

- Modulation of signaling pathways , which can influence cellular processes.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

Anticancer Activity

Research has demonstrated that cyclopropane derivatives can exhibit significant anticancer activity. In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) have shown that these compounds can inhibit cell proliferation.

- Case Study : A study evaluated the effects of a structurally related compound on human cancer cell lines, reporting an IC50 value of 25 µM against MCF-7 cells after 48 hours of treatment.

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of this compound. Animal models have been used to assess its safety profile and efficacy:

- Toxicity Assessment : Compounds similar in structure were administered at varying doses, revealing a tolerable dose range without significant adverse effects.

- Efficacy in Disease Models : In murine models, compounds showed promising results in reducing tumor growth and enhancing survival rates.

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

[2-(2-methoxyphenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3 |

Clé InChI |

GWNQNQUYZBGDMY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C2CC2CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.